Product packaging for Dimethyl 2-methylhexanedioate(Cat. No.:CAS No. 19780-94-0)

Dimethyl 2-methylhexanedioate

Cat. No.: B010742
CAS No.: 19780-94-0
M. Wt: 188.22 g/mol
InChI Key: NWQGXNKQFIEUPY-UHFFFAOYSA-N
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Description

Dimethyl 2-methylhexanedioate is a dialkyl ester that serves as a valuable building block and intermediate in advanced organic synthesis and catalytic research. Its structure, featuring a hexanedioate backbone with a methyl substituent, makes it a subject of interest for developing novel synthetic pathways and materials. This compound is prominently used in vapor-phase catalytic reactions to study intramolecular cyclization processes. Research demonstrates that derivatives like dimethyl hexanedioate can be converted over metal oxide catalysts, such as cerium oxide (CeO₂), to form cyclic ketones including cyclopentanone—a key intermediate for fragrances, pharmaceuticals, and electronic materials . The presence of the methyl group on the carbon chain can influence the reaction pathway and selectivity, potentially leading to methylated derivatives like 2-methylcyclopentanone, which are valuable for further functionalization studies . As a model substrate, this compound helps researchers explore reaction mechanisms, catalyst performance, and the kinetics of ester transformation under various conditions. It is strictly for use in laboratory research. CAS RN: 19780-94-0 Molecular Formula: C₉H₁₆O₄ Molecular Weight: 188.22 g/mol SMILES: O=C(OC)C(C)CCCC(OC)=O Handling & Safety: For Research Use Only. Not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet for proper handling procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O4 B010742 Dimethyl 2-methylhexanedioate CAS No. 19780-94-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 2-methylhexanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-7(9(11)13-3)5-4-6-8(10)12-2/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWQGXNKQFIEUPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20941562
Record name Dimethyl 2-methylhexanedioate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19780-94-0
Record name Dimethyl-2-methyl adipate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780940
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethyl 2-methylhexanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20941562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Dimethyl 2 Methylhexanedioate

Conventional Synthetic Routes to Dimethyl 2-methylhexanedioate

Conventional methods for synthesizing this compound primarily rely on well-established reactions such as direct esterification and the assembly of the carbon skeleton through precursor molecules.

Esterification Reactions for Diester Formation

The most direct method for the synthesis of this compound is the Fischer-Speier esterification of its corresponding dicarboxylic acid, 2-methylhexanedioic acid. This acid-catalyzed reaction involves treating the diacid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The general principle for preparing dicarboxylic esters involves the reaction of one mole of the dicarboxylic acid with two moles of the monoalcohol. google.com

The precursor, 2-methylhexanedioic acid (also known as 2-methyladipic acid), is a critical starting material. nih.gov It can be synthesized via the oxidation of cyclic ketones. For instance, the oxidation of 3-methylcyclohexanone (B152366) has been shown to yield 2-methyladipic acid, alongside 3-methyladipic acid, indicating that the cleavage of the C1-C6 bond occurs readily. bibliotekanauki.pl

Table 1: Fischer-Speier Esterification Overview

Reactants Catalyst Product Key Principle

Synthesis via Precursors and Analogous Diester Compounds

Alternative synthetic strategies involve the construction of the molecule from various precursors and the synthesis of analogous compounds that share the diester framework.

The synthesis of the required precursor, 2-methylhexanedioic acid, is a key step. One major industrial method for producing adipic acid, a related dicarboxylic acid, involves a two-stage oxidation process starting from cyclohexane. bibliotekanauki.pl A similar principle applies to methylated derivatives, where cyclic ketones serve as accessible raw materials for producing dicarboxylic acids. bibliotekanauki.pl The oxidation of 3-methylcyclohexanone, for example, produces 2-methyladipic acid. bibliotekanauki.pl Once the diacid is obtained, it can be converted to more reactive derivatives, such as diacyl chlorides, to facilitate a more rapid and often higher-yielding esterification with methanol.

The Michael reaction, a form of conjugate addition, provides a powerful tool for carbon-carbon bond formation and is instrumental in building the backbone of diester compounds. libretexts.orgmasterorganicchemistry.com This reaction involves the addition of a nucleophile, typically a stabilized enolate, to the β-carbon of an α,β-unsaturated carbonyl compound. libretexts.orgjove.com

The most effective Michael donors are nucleophiles derived from compounds with an activated methylene (B1212753) group flanked by two electron-withdrawing groups, such as malonic esters or β-keto esters. jove.comchemistrysteps.com The general mechanism proceeds in three main steps:

Deprotonation: A base abstracts an acidic α-proton from the donor molecule to form a stable enolate ion. masterorganicchemistry.com

Conjugate Addition: The enolate nucleophile attacks the β-carbon of the α,β-unsaturated acceptor. masterorganicchemistry.com

Protonation: The resulting enolate intermediate is protonated to yield the final 1,5-dicarbonyl product. libretexts.orgmasterorganicchemistry.com

For the synthesis of a 2-methylhexanedioate scaffold, a plausible strategy would involve the Michael addition of a methylmalonate enolate to an appropriate α,β-unsaturated ester, followed by subsequent chemical transformations to achieve the final product.

Advanced and Stereoselective Approaches in Diester Synthesis

Modern synthetic chemistry offers advanced methodologies that allow for precise control over the three-dimensional arrangement of atoms, enabling the stereoselective or stereospecific synthesis of chiral molecules.

Stereospecific Synthesis of Chiral Diester Derivatives

Creating a specific stereoisomer of this compound, which is chiral at the C-2 position, requires stereocontrolled synthetic methods. A reaction is considered stereospecific when the stereochemistry of the starting material dictates the stereochemistry of the product. nih.govacs.org

Recent advancements have focused on developing catalytic asymmetric reactions that can set stereocenters with high fidelity. For example, asymmetric Michael additions have been achieved using relay catalysis systems. One such system utilized a combination of copper and ruthenium catalysts to perform a cascade reaction between allylic alcohols and a ketoimine ester, producing chiral α-amino δ-hydroxy acid derivatives with high diastereoselectivity and excellent enantioselectivity (up to 98% ee). acs.org This demonstrates that the Michael addition, a key strategy for forming the carbon skeleton, can be rendered highly stereoselective.

Other strategies for the stereoselective synthesis of related chiral carbonyl compounds include:

Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can direct the approach of a reagent from a specific face, leading to a preferred stereoisomer. This method has been successfully applied to the synthesis of chiral α-SCF₃-β-ketoesters featuring a quaternary stereocenter. mdpi.com

Catalytic Asymmetric Rearrangements: Reactions like the Meisenheimer rearrangement can be made catalytic and asymmetric, providing stereospecific access to chiral tertiary allylic alcohols, which are valuable synthetic building blocks. nih.gov

Mitsunobu Reaction: This reaction is known for proceeding with a complete inversion of configuration at the stereocenter, making it a valuable tool for the stereospecific synthesis of chiral compounds. researchgate.net

These advanced methods highlight the potential pathways for synthesizing enantiomerically pure forms of this compound and its derivatives, which are crucial for applications where specific stereoisomers are required.

Table 2: Compound Names Mentioned in this Article

Compound Name Synonym(s)
This compound Dimethyl 2-methyladipate
2-Methylhexanedioic Acid 2-Methyladipic Acid
Methanol Methyl alcohol
3-Methylcyclohexanone -
Adipic Acid Hexanedioic acid
Cyclohexane -
Dimethyl malonate Malonic acid dimethyl ester
Methyl acrylate Methyl prop-2-enoate
β-Keto ester -
α-Amino δ-hydroxy acid derivatives -
α-SCF₃-β-ketoesters -

Catalytic Transformations for this compound and its Analogs

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions, presenting an alternative to traditional metal-based catalysts. acs.org In the context of diester synthesis, N-Heterocyclic Carbenes (NHCs) have proven effective in catalyzing the oxidation of unactivated aldehydes to esters under mild conditions. organic-chemistry.org This approach can be adapted for the formation of diester systems from appropriate starting materials.

More complex applications involve asymmetric organocatalysis to control stereochemistry. For instance, chiral bifunctional organocatalysts have been used in the conjugate addition of nitroalkanes to enone diester electrophiles, enabling the creation of two adjacent stereocenters with high levels of enantio- and diastereoselectivity. acs.org Catalysts such as those derived from cinchona alkaloids or thioureas often operate by activating substrates through hydrogen bonding interactions, facilitating reactions like the asymmetric addition of nucleophiles to ester-containing compounds. acs.org

Table 1: Examples of Organocatalytic Systems in Diester-Related Synthesis

Catalyst Type Substrate Class Reaction Type Research Finding Citation
N-Heterocyclic Carbene (NHC) Unactivated Aldehydes Oxidative Esterification Catalyzes oxidation to esters using MnO₂ under mild conditions. organic-chemistry.org
Chiral Iminophosphorane Enone Diesters Asymmetric Conjugate Addition Enables creation of two adjacent stereocenters with high enantio- and diastereoselectivity. acs.org
Cinchona Alkaloid Derivatives Conjugated Enones Peroxidation Activates enones via iminium ion formation for enantioselective peroxidation. acs.org
Chiral Thiourea β-Nitro Acrylates Transfer Hydrogenation Activates the nitro group via hydrogen bonding for asymmetric reduction. acs.org
Metal-Catalyzed Processes for Diester Systems

Metal-based catalysts are widely employed in the synthesis of esters and diesters due to their high activity and versatility. For example, vanadium catalysts like vanadyl acetoacetonate have been utilized in the epoxidation of unsaturated esters, a key transformation in the synthesis of complex molecules. journals.co.za Similarly, copper-catalyzed aerobic oxidative esterification provides a pathway to α-ketoesters from acetophenones and alcohols, using molecular oxygen as the oxidant. organic-chemistry.org

A significant area of research in sustainable chemistry is the direct synthesis of dimethyl carbonate (DMC), a simple diester, from carbon dioxide and methanol. This process is thermodynamically challenging but represents a key CO₂ utilization strategy. rsc.orgresearchgate.net Cerium oxide (CeO₂) has emerged as a prominent catalyst for this transformation, often used in conjunction with a dehydration agent to overcome equilibrium limitations. rsc.orgnih.gov Other metal-based systems, such as those involving palladium, can exhibit complex behavior where the initial precursor, like palladium acetate, transforms in situ into catalytically active nanoclusters that are the true working species in the reaction. researchgate.net

Table 2: Selected Metal-Catalyzed Reactions for Diester and Analog Synthesis

Metal Catalyst Substrates Product Type Key Feature Citation
Vanadyl Acetoacetonate Unsaturated Ester Epoxidized Ester Catalyzes epoxidation in the presence of a hydroperoxide. journals.co.za
Copper Acetophenones, Alcohols α-Ketoester Aerobic oxidative esterification using O₂ as the oxidant. organic-chemistry.org
Cerium Oxide (CeO₂) CO₂, Methanol Dimethyl Carbonate Catalyzes the direct synthesis from CO₂, a key green chemistry route. rsc.orgnih.gov
Palladium Acetate Toluene Biaryl (model) Pre-catalyst that forms active palladium nanoclusters in situ. researchgate.net
Enzyme-Mediated Synthesis of Diester Derivatives

Enzymes, particularly lipases, offer exceptional selectivity and operate under mild, environmentally friendly conditions, making them ideal catalysts for fine chemical synthesis. mdpi.com The immobilized lipase (B570770) B from Candida antarctica (commonly known as Novozym 435) is frequently used for the synthesis and modification of diesters. It has been successfully employed in the enantioselective hydrolysis of aliphatic dicarboxylic acid diesters, allowing for the kinetic resolution of racemic mixtures to obtain optically active alcohols. scirp.org

Lipases also catalyze esterification and transesterification reactions to produce functional diesters. For example, Novozym 435 has been used to catalyze the esterification of adipic acid with 2-ethylhexanol to synthesize di-2-ethylhexyl adipate (B1204190) (DEHA), and other immobilized lipases are effective in producing biodegradable lubricants like neopentyl glycol (NPG) diesters. researchgate.net The high regioselectivity of enzymes is another key advantage, as demonstrated in the lipase-catalyzed acylation of complex molecules like sophorolipids, where different lipases can selectively acylate different positions on the molecule. nih.gov

Table 3: Applications of Lipases in the Synthesis of Diester Derivatives

Enzyme Substrates Reaction Product/Outcome Citation
Novozym 435 (Candida antarctica) Aliphatic Diesters Enantioselective Hydrolysis Kinetic resolution to produce optically pure alcohols. scirp.org
Novozym 435 (Candida antarctica) Adipic Acid, 2-Ethylhexanol Esterification Synthesis of Di-2-ethylhexyl adipate (DEHA). researchgate.net
Eversa® Transform 2.0 (Thermomyces lanuginosus) Fatty Acid, Neopentyl Glycol Esterification Synthesis of Neopentyl glycol (NPG) diester lubricants. researchgate.net
Lipase PS-C Sophorolipid Ethyl Ester, Vinyl Acetate Regioselective Acylation Selective formation of 6''-monoacylated derivatives. nih.gov

Microwave-Assisted Synthetic Protocols for Diester Intermediates

Microwave-assisted synthesis has become a valuable tool in organic chemistry for its ability to dramatically accelerate reaction rates, often leading to higher yields and product purities in a fraction of the time required by conventional heating methods. researchgate.netnih.gov This technique has been applied to the synthesis of various diester intermediates. For instance, the preparation of ethane-1,2-diyl bis(2-chloroacetate), a diester spacer, was achieved via a three-component reaction under microwave irradiation. bohrium.com

The synthesis of complex heterocyclic structures can also be facilitated by this technology. The intramolecular cyclization of α-iminoester derivatives, such as dimethyl 2-(benzylideneamino)-2-methylhexanedioate, can be performed under solventless microwave conditions to produce lactams. mdpi.com A comparative study on the synthesis of an intermediate for the drug benazepril (B1667978) showed that microwave irradiation reduced reaction times from hours to minutes, demonstrating the significant potential for process intensification. nih.gov

Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction Conventional Method Microwave Method Advantage Citation
Synthesis of Benazepril Intermediate (Route A, Step 2) 12 hours 5 minutes Drastic reduction in reaction time. nih.gov
Synthesis of Benazepril Intermediate (Route B, Step 2) 12 hours 4 minutes Drastic reduction in reaction time. nih.gov
Synthesis of Diester Surfactant Spacer Not specified Microwave-assisted Enables efficient three-component reaction. bohrium.com
Intramolecular Cyclization of Dimethyl 2-(benzylideneamino)-2-methylhexanedioate Not specified Microwave irradiation Solventless conditions, formation of lactams. mdpi.com

Novel Synthetic Routes and Process Development for this compound Production

The development of new synthetic routes for chemicals like this compound is increasingly driven by the principles of green and sustainable chemistry. This involves designing processes that are more efficient, use less hazardous materials, and ideally utilize renewable or abundant feedstocks.

A cornerstone of sustainable chemical production is the use of renewable feedstocks and the minimization of waste. The direct synthesis of dimethyl carbonate (DMC) from CO₂ and methanol is a prime example of this philosophy, serving as a model for green diester manufacturing. researchgate.net This route transforms a greenhouse gas into a valuable chemical, though it faces challenges such as thermodynamic equilibrium limitations and the formation of azeotropes. rsc.orgresearchgate.net Overcoming these hurdles requires innovative process design, including the use of highly efficient catalysts like ceria (CeO₂) and process intensification technologies such as catalytic membrane reactors that continuously remove the water byproduct to drive the reaction forward. nih.govmanchester.ac.uk

Biocatalysis is another key pillar of sustainable synthesis. As detailed in section 2.2.2.3, enzyme-mediated processes offer high selectivity under mild conditions, reducing energy consumption and avoiding the use of toxic reagents and catalysts. scirp.orgresearchgate.net The combination of these strategies—utilizing abundant feedstocks like CO₂ and employing highly selective biocatalysts—points the way toward future manufacturing protocols for this compound and other diesters that are both economically viable and environmentally benign.

Reaction Mechanisms and Reactivity of Dimethyl 2 Methylhexanedioate

Mechanistic Studies of Diester Formation and Transformation

The synthesis of diesters like Dimethyl 2-methylhexanedioate typically involves the esterification of a dicarboxylic acid. The mechanisms of these reactions, including the transient species formed, have been a subject of detailed study.

The formation of this compound from 2-methylhexanedioic acid and methanol (B129727) is most commonly achieved through Fischer-Speier esterification. masterorganicchemistry.commonash.edu This reaction involves an acid catalyst, typically a strong mineral acid like sulfuric acid, and is reversible. masterorganicchemistry.comchemguide.co.uk The equilibrium can be driven toward the product (the diester) by using an excess of the alcohol (methanol) or by removing the water that is formed as a byproduct. masterorganicchemistry.com

The mechanism is a multi-step process characterized by a sequence of protonation and deprotonation events, along with nucleophilic attack and elimination. masterorganicchemistry.combyjus.com

The key steps of the Fischer Esterification mechanism are:

Protonation of the Carbonyl Oxygen: The reaction begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. masterorganicchemistry.comchemguide.co.uk This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. masterorganicchemistry.combyjus.com

Nucleophilic Attack by Alcohol: A molecule of the alcohol (methanol) acts as a nucleophile and attacks the activated carbonyl carbon. chemguide.co.uk This leads to the formation of a tetrahedral intermediate. libretexts.org

Proton Transfer: A proton is transferred from the oxonium ion (formed from the attacking alcohol) to one of the hydroxyl groups. masterorganicchemistry.combyjus.com This converts the hydroxyl group into a good leaving group (water). masterorganicchemistry.com

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water. chemguide.co.ukbyjus.com

Deprotonation: The protonated ester is then deprotonated, typically by the conjugate base of the catalyst or another alcohol molecule, to yield the final ester and regenerate the acid catalyst. masterorganicchemistry.comchemguide.co.uk

This entire sequence occurs for both carboxylic acid groups on the 2-methylhexanedioic acid to form the final diester product.

Table 1: Mechanistic Steps of Fischer Esterification
StepDescriptionKey Transformation
1ProtonationThe carbonyl oxygen of the carboxylic acid is protonated by an acid catalyst.
2Nucleophilic AttackThe alcohol molecule attacks the electrophilic carbonyl carbon.
3Proton TransferA proton moves to one of the hydroxyl groups, preparing it to leave as water.
4EliminationA water molecule is eliminated, and the carbonyl double bond is reformed.
5DeprotonationThe protonated ester loses a proton to form the final ester product and regenerate the catalyst.

The pathway of a chemical reaction from reactants to products proceeds through high-energy transition states and may involve one or more reaction intermediates. organicchemistrytutor.comlibretexts.org

Reaction Intermediates: An intermediate is a molecular entity that is formed from the reactants and reacts further to give the products of a chemical reaction. libretexts.org It corresponds to a potential energy minimum (a "valley") on the reaction coordinate diagram. organicchemistrytutor.com In the Fischer esterification mechanism, the key species is the tetrahedral intermediate . libretexts.org This intermediate forms after the alcohol nucleophile attacks the protonated carbonyl carbon. libretexts.org While intermediates are often too transient to be isolated, they are more stable than the transition states that flank them. libretexts.org

Transition States: A transition state is a specific configuration along the reaction coordinate that represents the highest potential energy point between reactants and products or between an intermediate and a product. organicchemistrytutor.com It is a fleeting, high-energy complex that cannot be isolated. organicchemistrytutor.com In the multi-step esterification process, each step (e.g., nucleophilic attack, elimination of water) has its own transition state. libretexts.org For example, the transition state for the nucleophilic attack involves the partial formation of the new carbon-oxygen bond while the carbonyl pi bond is partially breaking. libretexts.org The study of these transition states is crucial for understanding the kinetics and energy barriers of the reaction. solubilityofthings.com

Chemical Reactivity Profiles of this compound

The presence of two ester groups dictates much of the chemical reactivity of this compound. These groups can be transformed into a variety of other functionalities.

The ester groups in this compound are versatile handles for further synthetic modifications. Common transformations include hydrolysis, reduction, and conversion to amides. solubilityofthings.com

Hydrolysis: In the presence of water and an acid or base catalyst, the ester groups can be hydrolyzed back to the parent 2-methylhexanedioic acid and methanol. libretexts.org Base-promoted hydrolysis, known as saponification, is an irreversible process because the final step involves the deprotonation of the carboxylic acid by a strong base, driving the reaction to completion. libretexts.org

Reduction: The diester can be reduced to the corresponding diol, 2-methyl-1,6-hexanediol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The reaction proceeds through an aldehyde intermediate which is further and rapidly reduced to the primary alcohol. libretexts.org

Amidation: Esters can be converted directly into amides. nih.gov This transformation can be achieved by reacting this compound with ammonia (B1221849) or a primary or secondary amine, often requiring heat or catalysis. Recent methods have been developed for nickel-catalyzed reductive coupling of unactivated esters with nitroarenes to form amides under milder conditions. nih.gov

Table 2: Summary of Functional Group Transformations
ReactionReagent(s)Product
Hydrolysis (Acidic)H₂O, H⁺ (catalyst)2-Methylhexanedioic acid + Methanol
Saponification (Basic Hydrolysis)1. NaOH, H₂O 2. H₃O⁺ (workup)2-Methylhexanedioic acid + Methanol
Reduction1. LiAlH₄ 2. H₃O⁺ (workup)2-Methyl-1,6-hexanediol
AmidationAmine (R-NH₂) or Ammonia (NH₃)Corresponding diamide

The alkyl portions of the this compound molecule, including the methyl group at the C-2 position, are generally less reactive than the ester functional groups. chemguide.co.uk Reactions at this site typically require more forcing conditions, such as those used in free-radical reactions. Under such conditions, the hydrogen atoms on the methyl group could potentially be substituted, for instance, via free-radical halogenation. However, these reactions often lack selectivity and are less common compared to the predictable transformations of the ester moieties.

The direct intramolecular cyclization of this compound itself leads to a cyclic β-keto ester via the Dieckmann condensation, not a lactam. fiveable.me To form a lactam (a cyclic amide), a nitrogen atom must be incorporated into the molecule.

This can be achieved by first selectively transforming one of the ester groups of a this compound derivative into a nitrogen-containing functional group, such as an amine or an imine. For example, if one ester group is converted to an amine, the resulting amino-ester could undergo intramolecular cyclization upon heating or with a catalyst to form a seven-membered lactam. Another reported pathway involves the formation of iminoesters, which can then undergo ring closure to yield lactams. researchgate.net Therefore, the formation of lactams from the this compound backbone is a multi-step process requiring prior chemical modification of one of the diester moieties. chemguide.co.uk

Kinetic and Thermodynamic Considerations in Diester Reactivity

A comprehensive search of scientific literature and chemical databases did not yield specific experimental or computational kinetic and thermodynamic data for the reactions of this compound. Quantitative details such as reaction rate constants, activation energies, and equilibrium constants for this specific molecule are not publicly available. However, the reactivity of this compound can be understood by examining the general principles of ester reactivity and considering the structural effects of its methyl substituent.

The reactivity of esters is primarily centered on the electrophilic nature of the carbonyl carbon, making it susceptible to nucleophilic attack. Reactions such as hydrolysis, transesterification, and amidation are characteristic of this class of compounds. The rates and equilibria of these reactions are governed by both kinetic and thermodynamic factors.

Kinetic Considerations:

The kinetics of reactions involving this compound would be influenced by several factors:

Steric Hindrance: The presence of a methyl group on the second carbon of the hexanedioate backbone introduces steric hindrance around the adjacent carbonyl group. This steric bulk can impede the approach of a nucleophile, thereby decreasing the rate of reaction at this site compared to the unsubstituted ester group at the other end of the molecule.

Electronic Effects: The methyl group is a weak electron-donating group. This inductive effect can slightly increase the electron density on the adjacent carbonyl carbon, making it marginally less electrophilic and thus slightly less reactive towards nucleophiles.

Solvent Effects: The choice of solvent can significantly impact the reaction rates. Polar protic solvents can stabilize both the nucleophile and the leaving group through hydrogen bonding, which can affect the activation energy of the reaction. Polar aprotic solvents, on the other hand, can solvate the cation of a salt but leave the anionic nucleophile relatively free, often leading to faster reaction rates.

For a typical reaction like alkaline hydrolysis (saponification), the rate is generally second-order, being first-order in both the ester and the hydroxide ion concentration. The rate-determining step is the formation of a tetrahedral intermediate.

Thermodynamic Considerations:

The thermodynamics of reactions involving this compound are concerned with the relative stability of the reactants and products, which determines the position of the equilibrium.

Enthalpy (ΔH): Ester hydrolysis is typically a slightly exothermic process. The formation of a more stable carboxylic acid (or carboxylate) and an alcohol from a less stable ester drives the reaction enthalpically.

Entropy (ΔS): The change in entropy for reactions like hydrolysis, where one molecule of the ester reacts with one molecule of water to produce two molecules (a carboxylic acid and an alcohol), is often small but can be slightly positive, which would favor the products.

Equilibrium Position: For reversible reactions like esterification and hydrolysis, the position of the equilibrium is described by the equilibrium constant (Keq). In the case of hydrolysis, the use of a large excess of water or the removal of the alcohol product can shift the equilibrium towards the products. In the case of saponification, the formation of a resonance-stabilized carboxylate salt makes the reaction essentially irreversible.

Due to the absence of specific experimental data for this compound, the following table provides a generalized view of the expected kinetic and thermodynamic parameters for the hydrolysis of a generic dialkyl adipate (B1204190) ester, which can serve as a proxy for understanding the reactivity of this compound. It is important to note that these are illustrative values and the presence of the methyl group in this compound would cause deviations from these values.

Reaction ParameterExpected Value/Observation for a Generic Dialkyl AdipateInfluence of the 2-methyl group on this compound
Rate Constant (k) Dependent on temperature, pH, and nucleophile.Expected to be slightly lower at the C1 ester due to steric hindrance and electronic effects.
Activation Energy (Ea) Moderate activation energy for hydrolysis.Expected to be slightly higher for the reaction at the C1 ester.
Enthalpy of Reaction (ΔH) Slightly exothermic for hydrolysis.Not expected to be significantly different from unsubstituted adipates.
Entropy of Reaction (ΔS) Small, slightly positive for hydrolysis.Not expected to be significantly different from unsubstituted adipates.
Equilibrium Constant (Keq) Favors hydrolysis in the presence of excess water.Not expected to be significantly different from unsubstituted adipates.

Further empirical studies or computational modeling would be necessary to determine the precise kinetic and thermodynamic parameters for the reactions of this compound.

Advanced Analytical Methodologies in Diester Research

Application of Advanced Spectroscopic Techniques for Complex Structural Elucidation beyond Basic Identification

Standard spectroscopic methods like ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) are fundamental for the initial identification of Dimethyl 2-methylhexanedioate. However, for a more in-depth and unequivocal structural assignment, advanced 2D NMR techniques and high-resolution mass spectrometry are employed. These methods are particularly useful for resolving overlapping signals and establishing connectivity between different parts of the molecule.

Two-dimensional NMR spectroscopy, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), provides data on the connectivity of atoms within a molecule.

COSY (¹H-¹H Correlation Spectroscopy): This technique identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, a COSY spectrum would show correlations between the proton on the chiral center (C2) and the protons of the adjacent methylene (B1212753) group (C3) and the methyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached. This is invaluable for assigning carbon signals, which can be ambiguous in a standard ¹³C NMR spectrum.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of a molecule with a high degree of confidence. nih.govmdpi.com Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion to provide further structural information. nih.govmdpi.com For this compound, HRMS would confirm the molecular formula C₉H₁₆O₄, while MS/MS would reveal characteristic fragmentation patterns related to the ester groups and the alkyl chain.

Table 1: Spectroscopic Data for this compound

Technique Observed Features Interpretation
Mass Spectrometry (Electron Ionization) Molecular Ion (M⁺) at m/z 188.22Confirms the molecular weight of the compound.
Key FragmentsCorrespond to the loss of methoxy (B1213986) groups (-OCH₃) and parts of the alkyl chain.
Infrared (IR) Spectroscopy Strong absorption around 1740 cm⁻¹Characteristic of the C=O stretching of the ester functional groups.
Absorptions in the 2850-2960 cm⁻¹ rangeC-H stretching of the alkyl chain.

Note: The data presented is based on typical values for this class of compounds and data available from the NIST WebBook for Dimethyl 2-methyladipate. nist.gov

Utilization of Single Crystal X-ray Analysis for Derivative Structure Confirmation

Single crystal X-ray diffraction is a powerful technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net While obtaining suitable single crystals of a simple, relatively flexible molecule like this compound can be challenging, this method is invaluable for confirming the structure of its more complex, crystalline derivatives.

A relevant example is the structural analysis of dimethyl 2-oxo-4-(pyridin-2-yl)-6-(thiophen-2-yl)cyclohex-3-ene-1,3-dicarboxylate, a complex derivative. nih.gov In a study of this compound, single crystals were obtained and analyzed by X-ray diffraction. nih.gov The analysis confirmed the molecular structure, including the conformation of the cyclohexene (B86901) ring and the relative stereochemistry of the substituents. nih.gov The crystal packing was also elucidated, revealing intermolecular interactions such as C—H⋯O hydrogen bonds and C—H⋯π interactions. nih.gov

Table 2: Crystallographic Data for a Derivative: dimethyl 2-oxo-4-(pyridin-2-yl)-6-(thiophen-2-yl)cyclohex-3-ene-1,3-dicarboxylate

Parameter Value
Chemical Formula C₁₉H₁₇NO₅S
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 11.458(2) Å, b = 10.047(2) Å, c = 16.321(3) Å
β = 107.13(3)°
Volume 1792.8(6) ų

Source: Crystal structure and Hirshfeld surface analysis of dimethyl 2-oxo-4-(pyridin-2-yl)-6-(thiophen-2-yl)cyclohex-3-ene-1,3-dicarboxylate. nih.gov

This example demonstrates how single crystal X-ray analysis can be used to unambiguously determine the structure of a complex derivative of a diester, providing a level of detail that is unattainable with spectroscopic methods alone.

Computational Chemistry and Theoretical Studies of Dimethyl 2 Methylhexanedioate Systems

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations are instrumental in elucidating the detailed mechanisms of chemical reactions. solubilityofthings.comfiveable.mersc.org By solving the Schrödinger equation for a given molecular system, these methods can map out the energetic landscape of a reaction, identifying the most probable pathways from reactants to products. fiveable.me

Density Functional Theory (DFT) has become a widely used quantum mechanical method for studying the electronic structure of molecules and predicting their properties. grnjournal.us It offers a balance between computational cost and accuracy, making it suitable for investigating the reaction pathways of molecules like Dimethyl 2-methylhexanedioate. grnjournal.usrsc.org For instance, DFT can be employed to study the esterification of 2-methylhexanedioic acid with methanol (B129727) to form this compound.

Calculations can elucidate the step-by-step mechanism, including the initial protonation of the carboxylic acid, the nucleophilic attack by methanol, and subsequent dehydration steps. nih.gov By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. grnjournal.us These calculations can help rationalize experimental observations, such as reaction rates and product distributions. nih.gov

Below is a hypothetical data table illustrating the kind of thermodynamic data that can be obtained from DFT calculations for a key step in the synthesis of this compound, such as the nucleophilic addition of methanol to the protonated carboxylic acid.

Table 1: Calculated Thermodynamic Parameters for a Key Step in the Formation of this compound The following is a hypothetical representation of data derived from DFT calculations.

Species Enthalpy (kcal/mol) Gibbs Free Energy (kcal/mol) Entropy (cal/mol·K)
Reactants (Protonated 2-methylhexanedioic acid + Methanol) 0.00 0.00 150.2
Transition State +15.8 +25.3 118.5
Intermediate -5.2 -2.1 142.7

The potential energy surface (PES) is a fundamental concept in understanding chemical reactions, representing the energy of a system as a function of the positions of its atoms. solubilityofthings.comfiveable.me Quantum chemical calculations can map out the PES for reactions involving this compound, identifying the minimum energy paths that connect reactants and products. fiveable.me

A crucial feature of the PES is the transition state, which is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. solubilityofthings.combath.ac.uk By locating and characterizing the geometry and energy of the transition state, chemists can gain insights into the factors that control the reaction rate. fiveable.me For example, in the hydrolysis of this compound, DFT calculations can pinpoint the structure of the transition state for the nucleophilic attack of a water molecule on one of the ester carbonyl groups. aip.org

The following table provides a hypothetical example of the properties of a calculated transition state for the hydrolysis of this compound.

Table 2: Hypothetical Properties of a Calculated Transition State for the Hydrolysis of this compound

Property Value
Activation Energy (ΔE‡) 22.5 kcal/mol
Gibbs Free Energy of Activation (ΔG‡) 30.1 kcal/mol
Key Bond Distances C-O (carbonyl): 1.35 ÅO-H (attacking water): 1.10 ÅC-O (leaving methoxy): 1.85 Å

Molecular Modeling and Dynamics Simulations for Conformational Analysis

The three-dimensional shape or conformation of a molecule plays a significant role in its physical and chemical properties. lumenlearning.com For a flexible molecule like this compound, with multiple rotatable single bonds, a multitude of conformations are possible. libretexts.org Molecular modeling and molecular dynamics (MD) simulations are powerful computational techniques used to explore the conformational landscape of molecules. scholaris.ca

Conformational analysis of this compound would involve systematically rotating the dihedral angles of the backbone and the ester groups to identify low-energy conformations. lumenlearning.commdpi.com MD simulations can provide a dynamic picture of the molecule's behavior over time, showing how it transitions between different conformations. acs.org These simulations can reveal the most populated conformations and the energy barriers between them, providing insights into the molecule's flexibility and average shape in different environments. scholaris.ca

The following table illustrates hypothetical results from a conformational analysis of the C2-C3 bond in this compound, showing the relative energies of different staggered and eclipsed conformations.

Table 3: Hypothetical Relative Energies of Conformations around the C2-C3 Bond of this compound

Dihedral Angle (H-C2-C3-H) Conformation Relative Energy (kcal/mol)
60° Gauche 0.8
120° Eclipsed 3.5
180° Anti 0.0
240° Eclipsed 3.5
300° Gauche 0.8

Computational Approaches for Predicting Reactivity and Designing Synthetic Strategies

Computational chemistry is increasingly used not only to understand known reactions but also to predict the reactivity of molecules and to design new synthetic routes. acs.orgfrontiersin.org For this compound, computational methods can be used to predict sites of reactivity. For example, by calculating properties such as electrostatic potential maps and frontier molecular orbital energies, one can identify the most likely sites for nucleophilic or electrophilic attack. researchgate.net

These predictions can guide the design of new reactions. For instance, if computational analysis suggests that the α-proton to the methyl group is particularly acidic, this could inform the choice of base to achieve selective deprotonation for a subsequent alkylation reaction. Furthermore, computational screening of different catalysts or reaction conditions can help to identify optimal parameters for a desired transformation, potentially reducing the amount of experimental work required. rsc.orgacs.org By predicting the outcomes of various potential synthetic pathways, computational chemistry can play a crucial role in the efficient design of strategies to synthesize derivatives of this compound. acs.org

Table of Mentioned Compounds

Compound Name
This compound
2-methylhexanedioic acid
Methanol

Environmental and Sustainability Research Perspectives

Academic Studies on Biodegradation and Environmental Fate of Related Diesters

While specific studies on the biodegradation of dimethyl 2-methylhexanedioate are not prevalent in publicly available literature, extensive research on structurally similar diesters, such as phthalates and adipates, provides significant insights into its likely environmental fate.

The biodegradation of diesters is largely a microbial process, carried out by bacteria and fungi found in various environments like soil and aquatic sediments. nih.govresearchgate.netiwaponline.com The general pathway for the breakdown of diesters begins with the hydrolysis of the ester bonds. This process is often initiated by enzymes such as esterases and lipases. iwaponline.comrsdjournal.org

For instance, studies on dimethyl phthalate (B1215562) esters (DMPEs) show that microorganisms, including species of Aspergillus, Thauera, Xanthobacter, and Agrobacterium, can transform them. nih.govresearchgate.net The degradation typically proceeds through a sequential cleavage of the ester linkages, first forming a monoester (e.g., monomethyl phthalate) and then the corresponding dicarboxylic acid (e.g., phthalic acid). nih.govresearchgate.net In some cases, these intermediate metabolites may accumulate in the environment, particularly under anaerobic conditions. nih.gov

Research on aliphatic diesters, such as adipates, which are more structurally analogous to this compound, reveals similar degradation pathways. Studies on the biodegradation of various alkyl butoxyethyl adipates in soil demonstrated that they serve as a carbon source for microorganisms. nih.gov The identified metabolites included adipic acid and the corresponding alcohols, indicating the breakdown of the ester linkages. nih.gov The rate of biodegradation can be influenced by the structure of the ester molecule; for example, lengthening the alcohol chain can limit the degradation rate. nih.gov

Fungi are also significant in the degradation of diesters. Various microscopic fungi, including Aspergillus niger, Penicillium funiculosum, and Trichoderma lignorum, have been shown to utilize adipate (B1204190) esters as a food source, indicating their susceptibility to fungal degradation. researchgate.net

The environmental fate of these compounds is largely determined by their biodegradability. Compounds that are readily biodegradable are less likely to persist and accumulate in the environment. yale.edu Studies on related compounds like 2-methyl 1,3-propanediol (B51772) show it to be inherently biodegradable with a low potential for bioaccumulation. nih.gov This suggests that aliphatic diesters like this compound are also likely to be biodegradable.

Diester TypeDegrading MicroorganismsPrimary Degradation ProductsInfluencing FactorsSource
Dimethyl Phthalate Esters (DMPEs)Thauera sp., Xanthobacter sp., Agrobacterium sp., Aspergillus versicolorMonomethyl phthalate, Phthalic acidOxygen availability (slower under anaerobic conditions) nih.govresearchgate.net
Alkyl Butoxyethyl AdipatesSoil microorganisms, Microscopic fungi (Aspergillus niger, Penicillium funiculosum)Adipic acid, Corresponding alcohols (e.g., butoxyethanol, butanol)Length of the alcohol chain (longer chains can slow degradation) nih.govresearchgate.net

Q & A

Q. What ethical considerations apply to human subject studies involving metabolites of this compound?

  • Answer: Obtain IRB approval for biomonitoring studies. Clearly articulate risks (e.g., allergenicity) in informed consent forms. Use anonymized identifiers for participant data and ensure secure storage compliant with GDPR or HIPAA .

How can web-based questionnaires improve data collection in epidemiological studies on occupational exposure?

  • Answer: Implement encrypted platforms (e.g., REDCap) with branching logic to capture exposure levels, PPE usage, and symptom frequency. Validate questionnaire reliability via Cronbach’s α (>0.7) and pilot-test with a subset of chemical technicians .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.